4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide
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Overview
Description
4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide is a complex organic compound with a unique structure that includes a tert-butyl group, a cyanophenyl group, a cyclopropyl group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide typically involves multiple steps, including the formation of the thiomorpholine ring and the introduction of the tert-butyl and cyanophenyl groups. One common approach is to start with a suitable thiomorpholine precursor and introduce the tert-butyl group through a tert-butoxycarbonylation reaction. The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical transformations.
Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiomorpholine derivatives, such as 4-(tert-butyl)-3-(4-methoxyphenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide and 4-(tert-butyl)-3-(4-fluorophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide. These compounds share structural similarities but differ in the nature of the substituents on the phenyl ring.
Uniqueness
The uniqueness of 4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, may enhance its binding affinity for certain molecular targets and influence its reactivity in chemical transformations.
Properties
IUPAC Name |
4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-19(2,3)22-15(23)11-25-17(18(24)21-14-8-9-14)16(22)13-6-4-12(10-20)5-7-13/h4-7,14,16-17H,8-9,11H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSNHXIFBBQPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(SCC1=O)C(=O)NC2CC2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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